molecular formula C18H22N2O B1311211 4-(1-Benzylpiperidin-4-yl)oxyaniline CAS No. 565418-42-0

4-(1-Benzylpiperidin-4-yl)oxyaniline

Cat. No. B1311211
CAS RN: 565418-42-0
M. Wt: 282.4 g/mol
InChI Key: PWMGGDQMZHIGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-Benzylpiperidin-4-yl)oxyaniline” is a chemical compound with the molecular formula C18H22N2O . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The exact structure visualization is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available in the search results. It has a molecular weight of 282.4 g/mol. More specific properties such as density, boiling point, and melting point are not provided .

Scientific Research Applications

NMDA Receptor Antagonism

Compounds structurally similar to 4-(1-Benzylpiperidin-4-yl)oxyaniline, such as benzylpiperidine derivatives, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. This is particularly relevant in neuroscience research, where NMDA receptor antagonists are explored for potential therapeutic applications in neurodegenerative diseases and conditions involving neurotoxicity. For instance, a study identified derivatives exhibiting low nanomolar activity both in binding and functional assays, with significant efficacy demonstrated in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Catalytic Activity in Organic Synthesis

Another research application for benzylpiperidine derivatives involves their use as catalysts in the oxidation of environmentally harmful phenolic compounds. This conversion into less harmful oxidation products highlights the potential of these compounds in green chemistry and environmental remediation. A study detailed the synthesis of cobalt(II) and iron(II) phthalocyanine complexes substituted with a similar benzylpiperidine structure, which showed promising catalytic activity towards various phenolic compounds, supported by electrochemical studies (Saka & Bıyıklıoğlu, 2015).

Synthesis of Benzylpiperidine Derivatives

The synthesis of benzylpiperidine derivatives themselves, including methods that could potentially apply to this compound, has been a topic of interest. Research has developed short, scalable, and environmentally benign synthesis methods for these compounds. Such methodologies are crucial for facilitating further pharmacological and chemical studies by providing easier access to these compounds (Ágai et al., 2004).

Acetylcholinesterase Inhibition

The design and synthesis of benzylpiperidine derivatives for acetylcholinesterase inhibition have been explored, indicating potential applications in the treatment of diseases like Alzheimer's. Structural modifications of the benzylpiperidine moiety have led to compounds with potent inhibitory activity, showcasing the importance of this structural feature in drug design (Contreras et al., 2001).

Electroluminescent Materials

Research has also extended into the use of benzylpiperidine derivatives in the development of electroluminescent materials for organic light-emitting diodes (OLEDs). These compounds contribute to the creation of devices with high brightness and efficiency, demonstrating the versatility of benzylpiperidine derivatives in material science as well as their pharmacological relevance (Thanikachalam et al., 2017).

properties

IUPAC Name

4-(1-benzylpiperidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c19-16-6-8-17(9-7-16)21-18-10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGGDQMZHIGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437771
Record name 4-(1-benzylpiperidin-4-yl)oxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

565418-42-0
Record name 4-(1-benzylpiperidin-4-yl)oxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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